1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane
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Overview
Description
1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane is a chemical compound characterized by its unique structure, which includes two 4-tert-butylphenylsulfonyl groups attached to a 1,4-diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .
Scientific Research Applications
1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane
- 1,4-Bis[(4-ethylphenyl)sulfonyl]-1,4-diazepane
- 1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane
Uniqueness
1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane is unique due to the presence of the bulky tert-butyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its stability and specificity in various applications .
Properties
IUPAC Name |
1,4-bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4S2/c1-24(2,3)20-8-12-22(13-9-20)32(28,29)26-16-7-17-27(19-18-26)33(30,31)23-14-10-21(11-15-23)25(4,5)6/h8-15H,7,16-19H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFXTVGYDUFPPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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